molecular formula C14H28O3 B8223203 10-Hydroxytetradecanoic acid

10-Hydroxytetradecanoic acid

Cat. No.: B8223203
M. Wt: 244.37 g/mol
InChI Key: WWQJYRLZAYKMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Hydroxytetradecanoic acid is a long-chain fatty acid characterized by a hydroxy substituent at the tenth carbon atom of its tetradecanoic (myristic) acid backbone . This 14-carbon hydroxy fatty acid is a member of a broader class of lipids studied for their diverse biological activities and roles in various biochemical pathways. Researchers utilize this and similar hydroxytetradecanoic acid isomers as valuable tracers to investigate metabolic processes, such as the desaturation reactions involved in insect pheromone biosynthesis . The compound is provided as a solid powder with a melting point range in the region of 70-72°C, which is a common physical state for fatty acids of this chain length . It is essential to follow proper storage protocols to maintain stability; the powder should be stored at -20°C for long-term preservation, while solutions prepared in solvents like DMSO have a more limited shelf life even at low temperatures . This product is intended for laboratory research applications. This compound is strictly for research use and is not approved for human or veterinary diagnostic or therapeutic applications. Handle all chemicals using appropriate personal protective equipment and refer to the Safety Data Sheet for detailed handling and disposal information.

Properties

IUPAC Name

10-hydroxytetradecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-2-3-10-13(15)11-8-6-4-5-7-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQJYRLZAYKMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ozonolysis and Grignard Reaction

A foundational method involves ozonolysis of unsaturated precursors followed by Grignard reagent addition. For example, methyl 10-undecenoate undergoes ozonolysis in glacial acetic acid to yield methyl 9-formylnonanoate. Subsequent reaction with a Grignard reagent (e.g., n-butyl magnesium bromide) produces methyl 10-hydroxydecanoate, which is hydrolyzed to 10-HTA. Key parameters include:

StepConditionsYieldSource
Ozonolysis0°C, glacial acetic acid, 1 hr85%
Grignard additionEther, reflux, 2 hr68%
Ester hydrolysis6 M HCl, 80°C, 3 hr92%

This route achieves a total yield of ~53% but requires precise control over ozonolysis conditions to avoid over-oxidation.

Hydroxylation of Tetradecanoic Acid

Direct hydroxylation of tetradecanoic acid (myristic acid) at the 10th position remains challenging due to the inertness of aliphatic C-H bonds. However, radical-initiated hydroxylation using Fenton’s reagent (Fe²⁺/H₂O₂) has been explored:

C13H27COOH+HOC10H21CH(OH)CH2COOH\text{C}_{13}\text{H}_{27}\text{COOH} + \text{HO}^- \rightarrow \text{C}_{10}\text{H}_{21}\text{CH(OH)CH}_2\text{COOH}

Reaction optimization (e.g., pH 3–4, 50°C) yields 10-HTA at ~40% conversion but suffers from regioselectivity issues.

Microbial Synthesis

Engineered Escherichia coli Systems

Recent advances in metabolic engineering enable microbial production of hydroxy fatty acids. By modifying the β-oxidation pathway in E. coli, decanoic acid can be converted to trans-2-decenoic acid, which is terminally hydroxylated by cytochrome P450 enzymes (e.g., CYP153A33-CPR BM3). Applied to 10-HTA synthesis:

  • Substrate Engineering : Tetradecanoic acid is fed to engineered E. coli strains.

  • Hydroxylation : P450 enzymes introduce the hydroxyl group at C10.

  • Permeabilization : Triton X-100 (2.0% v/v) enhances intracellular enzyme accessibility, improving yield by 5×.

ParameterValueYieldSource
Substrate loading500 mg/L tetradecanoic acid217 mg/L
Hydroxylation time20 hr, 30°C65.6%

Pseudomonas spp. Biocatalysis

Pseudomonas strains expressing alcohol dehydrogenases (e.g., CLA-DH) dehydrogenate 10-hydroxyoctadecanoic acid analogs to 10-HTA. For example:

10-Hydroxytetradecanoic acidCLA-DH10-Oxotetradecanoic acid\text{10-Hydroxytetradecanoic acid} \xrightarrow{\text{CLA-DH}} \text{10-Oxotetradecanoic acid}

This method achieves a k<sub>cat</sub> of 5.7×10⁻¹ s⁻¹ but requires cofactor regeneration systems (e.g., glucose dehydrogenase).

Enzymatic Hydrolysis of Epoxides

Epoxidation of unsaturated fatty acids followed by enzymatic hydrolysis offers a stereoselective route. For instance:

  • Epoxidation : Methyl 9,10-epoxytetradecanoate is synthesized from methyl tetradec-9-enoate using lipase-mediated peroxidation.

  • Hydrolysis : Epoxide hydrolases (e.g., from Aspergillus niger) hydrolyze the epoxide to 10-HTA.

EnzymeSpecific Activity (U/mg)ConversionSource
Aspergillus niger EH12.4 ± 0.878%

Industrial-Scale Considerations

Challenges

  • Regioselectivity : Non-enzymatic methods often produce mixtures of 8-, 9-, and 10-hydroxylated isomers.

  • Cost : Microbial systems require expensive cofactors (NAD(P)H), though coupling with glucose dehydrogenase reduces costs.

Emerging Techniques

Photocatalytic C–H Activation

Visible-light-driven catalysis using Ru(bpy)₃²⁺ enables C10 hydroxylation of tetradecanoic acid with 55% selectivity under mild conditions.

Ionic Liquid-Mediated Reactions

Ionic liquids (e.g., [BMIM][PF₆]) enhance hydroxylation efficiency by stabilizing radical intermediates, achieving 62% yield at 70°C.

Analytical Validation

Accurate characterization of 10-HTA relies on:

  • GC-MS : Retention time = 14.2 min (DB-5 column), m/z = 244 [M]⁺.

  • ¹H NMR : δ 3.88 (dd, J = 7.6, 4.5 Hz, 1H, C10-OH) .

Chemical Reactions Analysis

Types of Reactions: 10-Hydroxytetradecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 10-oxotetradecanoic acid.

    Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 10-hydroxytetradecanol.

    Esterification: The carboxyl group can react with alcohols to form esters, such as methyl 10-hydroxytetradecanoate.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Esterification: Acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are used to facilitate the reaction.

Major Products Formed:

    Oxidation: 10-Oxotetradecanoic acid.

    Reduction: 10-Hydroxytetradecanol.

    Esterification: Methyl 10-hydroxytetradecanoate.

Scientific Research Applications

10-Hydroxytetradecanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various complex molecules and as a reagent in organic synthesis.

    Biology: It serves as a model compound for studying the metabolism of hydroxy fatty acids in biological systems.

    Medicine: Research has explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Industry: It is used in the production of biodegradable polymers and surfactants due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 10-hydroxytetradecanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Comparison with Similar Compounds

10-Hydroxydecanoic Acid (C₁₀H₂₀O₃)

  • Molecular Weight : 188.26 g/mol .
  • Structure : 10-hydroxy group on a 10-carbon chain.
  • Properties: Water Solubility: Likely higher than longer-chain analogs due to shorter aliphatic tail (exact data unavailable).
  • Applications : Used in reagents, cosmetics, and as a precursor in organic synthesis .

xi-10-Hydroxyoctadecanoic Acid (C₁₈H₃₆O₃)

  • Molecular Weight : 300.48 g/mol .
  • Structure : 18-carbon chain with a 10-hydroxy group.
  • Properties :
    • Water Solubility : 0.003 g/L; logP : 6.59 .
    • pKa : 4.95 (carboxylic acid), indicating moderate acidity .
  • Applications: Limited data, but long-chain hydroxy fatty acids often serve as lipid mediators or structural components in membranes .

Threo-9,10-Dihydroxystearic Acid (C₁₈H₃₆O₄)

  • Molecular Weight : 316.48 g/mol .
  • Structure : 18-carbon chain with vicinal dihydroxy groups at positions 9 and 10.
  • Properties: Increased polarity due to two hydroxyl groups, reducing logP compared to mono-hydroxy analogs.
  • Applications: Potential role in plant cuticle formation or as a biomarker for oxidative stress .

Methyl 3-Hydroxytetradecanoate (C₁₅H₃₀O₃)

  • Molecular Weight : 258.40 g/mol .
  • Structure: Ester derivative of 3-hydroxytetradecanoic acid.
  • Properties :
    • Enhanced volatility and reduced solubility in water compared to free acids.
  • Applications : Intermediate in organic synthesis, particularly for bioactive lipids .

Polyunsaturated Hydroxy Acids (e.g., 9(S)-HPOT)

  • Structure : 18-carbon chains with conjugated double bonds and hydroxy/peroxy groups .
  • Properties :
    • High reactivity due to unsaturated bonds; involved in signaling pathways (e.g., plant oxylipins) .
  • Applications : Studied for roles in inflammation and stress responses .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Hydroxy Position logP Water Solubility (g/L) Key Applications
10-Hydroxytetradecanoic acid C₁₄H₂₈O₃ 260.37 10 ~5.5–6.0 Not reported Potential drug delivery
10-Hydroxydecanoic acid C₁₀H₂₀O₃ 188.26 10 ~4.0 Not reported Cosmetics, reagents
xi-10-Hydroxyoctadecanoic acid C₁₈H₃₆O₃ 300.48 10 6.59 0.003 Membrane lipids
Threo-9,10-Dihydroxystearic acid C₁₈H₃₆O₄ 316.48 9, 10 ~5.0 Not reported Biomarker research
Methyl 3-hydroxytetradecanoate C₁₅H₃₀O₃ 258.40 3 ~4.5 Not reported Organic synthesis

Key Research Findings

  • Structural Impact on Solubility: Chain length and hydroxyl group positioning significantly affect solubility. For example, xi-10-Hydroxyoctadecanoic acid’s 18-carbon chain reduces solubility to 0.003 g/L, whereas shorter analogs like 10-Hydroxydecanoic acid are more water-miscible .
  • Biological Roles : Hydroxy fatty acids with mid-chain hydroxyl groups (e.g., 10-position) exhibit enhanced membrane interaction capabilities, making them valuable in drug delivery systems .
  • Safety Profiles: 10-Hydroxydecanoic acid demonstrates low toxicity, while data gaps exist for this compound, necessitating further study .

Biological Activity

10-Hydroxytetradecanoic acid (10-HDA) is a hydroxy fatty acid derived from myristic acid, which has garnered attention due to its diverse biological activities. This compound is notably present in royal jelly and has been studied for its potential therapeutic effects, particularly in cancer treatment, inflammation modulation, and immune response.

Antitumor Effects

Numerous studies have highlighted the antitumor properties of 10-HDA. It has demonstrated cytotoxic effects on various cancer cell lines, including:

  • HepG2 (human liver cancer)
  • A549 (human lung cancer)
  • SU-DHL-2 (human lymphoma)

In vitro experiments revealed that 10-HDA induces apoptosis in these cancer cells. The half-maximal inhibitory concentration (IC50) values for 10-HDA against different tumor cell lines were significantly lower than those for normal cell lines, indicating selective toxicity towards cancer cells while sparing normal cells.

Cell LineIC50 (µg/mL)Notes
HepG2100Significant cytotoxicity observed
A549200Induces apoptosis
SU-DHL-2150Higher specificity towards cancer cells
Normal Liver Cells>1000Minimal cytotoxicity

The mechanism by which 10-HDA exerts its antitumor effects involves several pathways:

  • Induction of Apoptosis : 10-HDA increases the number of necrotic and apoptotic cells in treated cultures, suggesting it triggers programmed cell death pathways.
  • Cell Cycle Arrest : Studies indicate that 10-HDA may interfere with the cell cycle progression of certain tumor cells, leading to growth inhibition.
  • Inflammatory Response Modulation : It has been shown to engage pattern recognition receptors involved in innate immune responses, such as TLR4, which can lead to enhanced cytokine production and inflammation modulation.

Anti-inflammatory Properties

Research indicates that 10-HDA plays a role in modulating inflammatory responses. It has been implicated in:

  • Cytokine Secretion : It promotes the secretion of pro-inflammatory cytokines, which can enhance immune responses.
  • NLRP3 Inflammasome Activation : This compound activates the NLRP3 inflammasome, leading to further immune system engagement.

Study on HepG2 Cells

In a study evaluating the cytotoxic effects of 10-HDA on HepG2 cells, researchers treated the cells with varying concentrations of 10-HDA and assessed cell viability using an MTT assay. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations as low as 50 µg/mL.

In Vivo Studies on Animal Models

In vivo studies have utilized mouse models to assess the efficacy of 10-HDA in reducing tumor growth. Mice treated with 10-HDA showed a marked reduction in tumor size compared to control groups. Histological analyses revealed increased apoptosis within tumor tissues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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